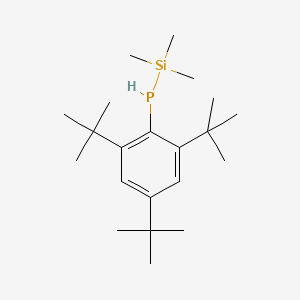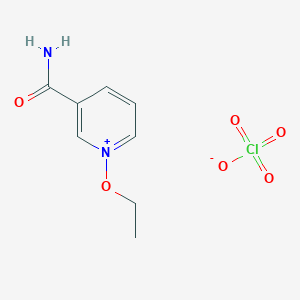
3-Carbamoyl-1-ethoxypyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoyl-1-ethoxypyridin-1-ium perchlorate is a chemical compound with the molecular formula C8H11ClN2O4 It is a pyridinium derivative, where the nitrogen atom in the pyridine ring is substituted with a carbamoyl group and an ethoxy group, and it forms a salt with perchloric acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-ethoxypyridin-1-ium perchlorate typically involves the reaction of 3-carbamoylpyridine with ethyl iodide in the presence of a base such as potassium carbonate. The resulting 3-carbamoyl-1-ethoxypyridinium iodide is then treated with perchloric acid to yield the perchlorate salt. The reaction conditions generally require refluxing the mixture in an appropriate solvent like acetonitrile or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the use of perchloric acid, which is a strong oxidizer.
化学反応の分析
Types of Reactions
3-Carbamoyl-1-ethoxypyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: 3-Aminopyridinium derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
科学的研究の応用
3-Carbamoyl-1-ethoxypyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other pyridinium compounds and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient due to its structural similarity to other bioactive pyridinium compounds.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism by which 3-Carbamoyl-1-ethoxypyridin-1-ium perchlorate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
類似化合物との比較
Similar Compounds
3-Carbamoyl-1-methoxypyridin-1-ium perchlorate: Similar structure but with a methoxy group instead of an ethoxy group.
3-Carbamoylpyridine: Lacks the ethoxy and perchlorate groups.
1-Ethoxypyridin-1-ium perchlorate: Lacks the carbamoyl group.
Uniqueness
3-Carbamoyl-1-ethoxypyridin-1-ium perchlorate is unique due to the presence of both the carbamoyl and ethoxy groups, which can influence its reactivity and potential applications. The perchlorate anion also contributes to its distinct chemical properties, particularly in terms of solubility and stability.
特性
CAS番号 |
90136-65-5 |
|---|---|
分子式 |
C8H11ClN2O6 |
分子量 |
266.63 g/mol |
IUPAC名 |
1-ethoxypyridin-1-ium-3-carboxamide;perchlorate |
InChI |
InChI=1S/C8H10N2O2.ClHO4/c1-2-12-10-5-3-4-7(6-10)8(9)11;2-1(3,4)5/h3-6H,2H2,1H3,(H-,9,11);(H,2,3,4,5) |
InChIキー |
WOJRYHAQITWPSA-UHFFFAOYSA-N |
正規SMILES |
CCO[N+]1=CC=CC(=C1)C(=O)N.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane](/img/structure/B14354494.png)

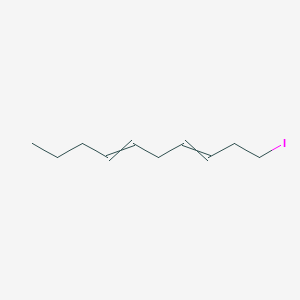
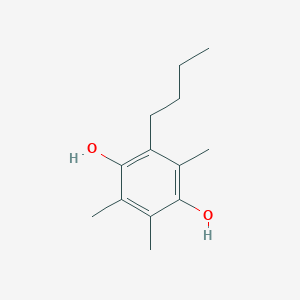
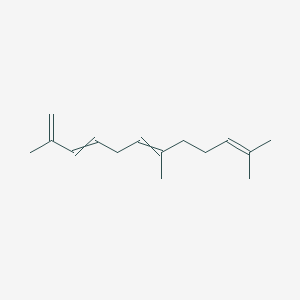
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
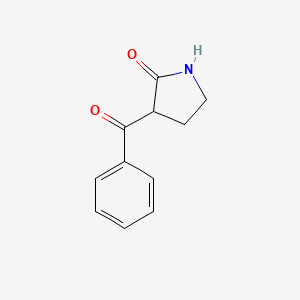
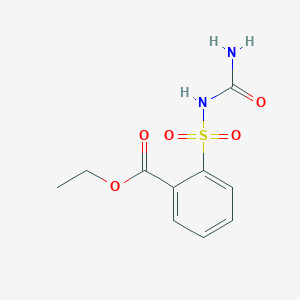
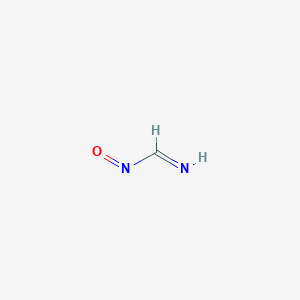
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)

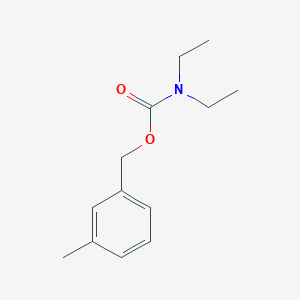
![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
